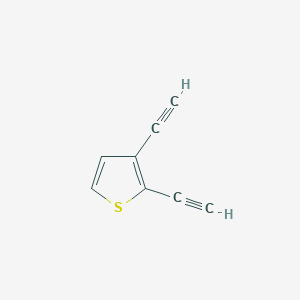
2,3-Diethynylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethynylthiophene (DET) is a chemical compound with the molecular formula C8H4S. It is a conjugated molecule with two triple bonds, which makes it an important building block for the synthesis of organic materials. DET has been extensively studied due to its unique electronic properties, which make it a promising candidate for optoelectronic devices.
Scientific Research Applications
2,3-Diethynylthiophene has been extensively studied for its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. 2,3-Diethynylthiophene has also been used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as flexible displays, sensors, and memory devices.
Mechanism Of Action
The mechanism of action of 2,3-Diethynylthiophene is not well understood. However, it is believed that the triple bonds in 2,3-Diethynylthiophene contribute to its unique electronic properties, which make it a promising candidate for optoelectronic devices. The conjugated structure of 2,3-Diethynylthiophene also allows for efficient charge transport, which is important for its applications in electronic devices.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 2,3-Diethynylthiophene. However, it has been reported that 2,3-Diethynylthiophene can be toxic to cells at high concentrations. Therefore, caution should be taken when handling 2,3-Diethynylthiophene in laboratory experiments.
Advantages And Limitations For Lab Experiments
One advantage of using 2,3-Diethynylthiophene in laboratory experiments is its unique electronic properties, which make it a promising candidate for optoelectronic devices. However, one limitation is its toxicity at high concentrations, which requires caution when handling 2,3-Diethynylthiophene in laboratory experiments.
Future Directions
There are several future directions for the research on 2,3-Diethynylthiophene. One direction is the development of new synthesis methods for 2,3-Diethynylthiophene and its derivatives. Another direction is the investigation of the mechanism of action of 2,3-Diethynylthiophene and its derivatives. Additionally, the optimization of the electronic properties of 2,3-Diethynylthiophene for its applications in optoelectronic devices is an important future direction. Finally, the development of new conjugated polymers based on 2,3-Diethynylthiophene and its derivatives is an important future direction for the research on 2,3-Diethynylthiophene.
Synthesis Methods
2,3-Diethynylthiophene can be synthesized using various methods, including Sonogashira coupling, Stille coupling, and Suzuki coupling. The Sonogashira coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a palladium catalyst. The Stille coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a tin catalyst. The Suzuki coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a palladium catalyst and a boronic acid derivative.
properties
CAS RN |
153143-04-5 |
|---|---|
Product Name |
2,3-Diethynylthiophene |
Molecular Formula |
C8H4S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
2,3-diethynylthiophene |
InChI |
InChI=1S/C8H4S/c1-3-7-5-6-9-8(7)4-2/h1-2,5-6H |
InChI Key |
SIDCQTFTUXXKDG-UHFFFAOYSA-N |
SMILES |
C#CC1=C(SC=C1)C#C |
Canonical SMILES |
C#CC1=C(SC=C1)C#C |
synonyms |
Thiophene, 2,3-diethynyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



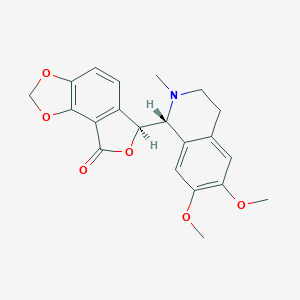
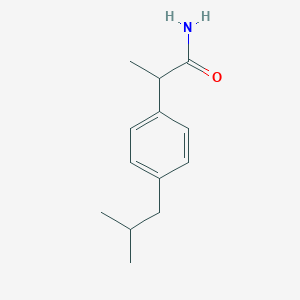
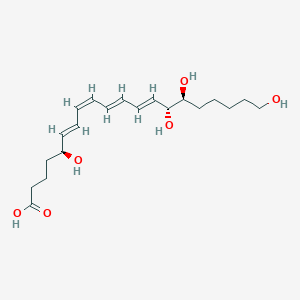

![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)
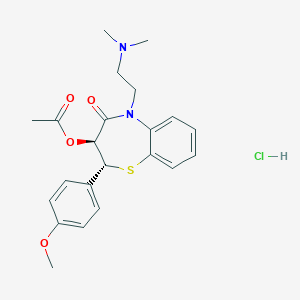
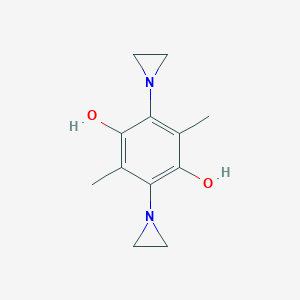
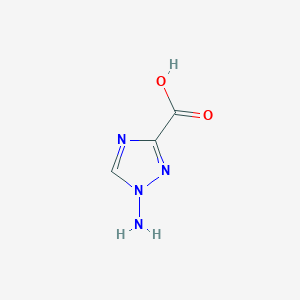

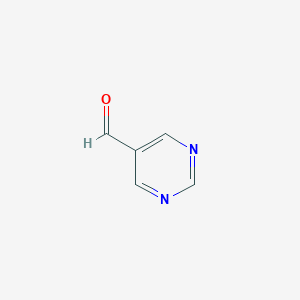
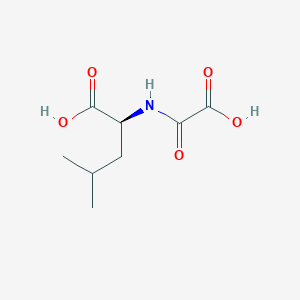
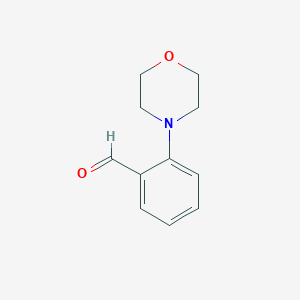
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)